1-ciclohexil-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

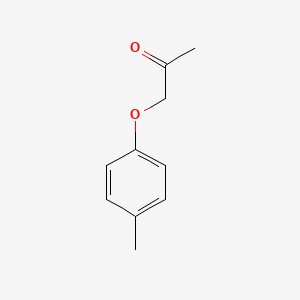

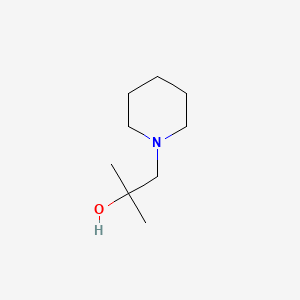

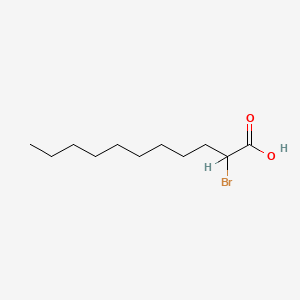

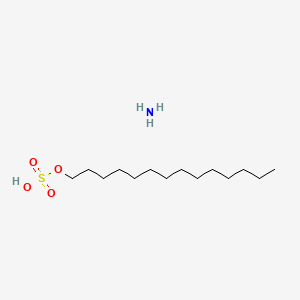

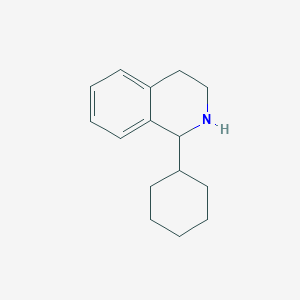

1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline is a useful research compound. Its molecular formula is C15H21N and its molecular weight is 215.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Precursores de Alcaloides

1-Ciclohexil-1,2,3,4-tetrahidroisoquinolina: sirve como precursor para la síntesis de varios alcaloides . Los alcaloides son una clase de compuestos orgánicos naturales que en su mayoría contienen átomos de nitrógeno básicos. Son producidos por una gran variedad de organismos, incluidas bacterias, hongos, plantas y animales, y a menudo se utilizan en medicina por sus efectos farmacológicos.

Desarrollo de Agentes Neuroprotectores

Este compuesto se ha estudiado por su posible papel en el desarrollo de agentes neuroprotectores . Los agentes neuroprotectores son sustancias capaces de preservar la estructura y/o función neuronal y se consideran para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson.

Agentes Antiproliferativos

Se utiliza como reactivo en la preparación de 4-(1,2,4-oxadiazol-5-il)piperidina-1-carboxamidas , que se investigan por sus propiedades antiproliferativas. Los agentes antiproliferativos son fármacos que inhiben el crecimiento celular y se utilizan en el tratamiento del cáncer.

Catálisis Asimétrica

Los derivados de This compound se aplican en catálisis asimétrica . La catálisis asimétrica es un tipo de catálisis que conduce a la formación preferencial de un enantiómero o diastereómero sobre el otro y es crucial para la producción de fármacos quirales.

Reacciones Multicomponente

El compuesto está involucrado en reacciones multicomponente (MCR) para la generación de diversidad y complejidad molecular . Las MCR son muy valoradas en la síntesis orgánica por su eficiencia en la construcción de moléculas complejas a partir de otras más simples en un solo recipiente de reacción.

Investigación de Toxinas Ambientales

La investigación ha indicado que los compuestos relacionados pueden inducir la formación de cuerpos de Lewy, que están asociados con la enfermedad de Parkinson . Esto hace que This compound sea relevante en el estudio de las toxinas ambientales y sus impactos neurológicos.

Investigación de Biodegradación

This compound: también se estudia por su potencial de biodegradación . Comprender la biodegradabilidad de los compuestos químicos es importante para evaluar su impacto ambiental y para desarrollar métodos de eliminación sostenibles.

Mecanismo De Acción

Target of Action

1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline (THIQ), is a member of the isoquinoline alkaloids, a large group of natural products . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq-based compounds, including 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Biochemical Pathways

It is known that thiq and its derivatives, including 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline, have a broad spectrum of action in the brain . They are implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Análisis Bioquímico

Biochemical Properties

It is known that tetrahydroisoquinoline (THIQ) based compounds, which include 1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular processes affected by this compound are still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13,15-16H,1-3,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYOTQLWOQIIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342633 | |

| Record name | 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87443-64-9 | |

| Record name | 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.